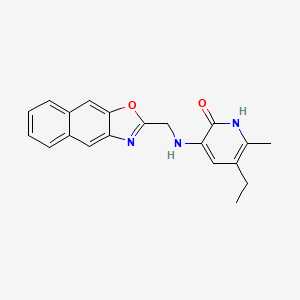
Tetradecyloctadecyl behenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyloctadecyl behenate: . It is a long-chain ester formed from behenic acid and tetradecyl alcohol. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and food additives, due to its unique properties such as stability, lubricity, and emulsifying capabilities.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The primary method for synthesizing this compound involves the esterification of behenic acid with tetradecyl alcohol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the reaction is conducted in large reactors with continuous stirring and temperature control to maintain optimal reaction conditions. The resulting product is then purified through distillation or crystallization to achieve the desired purity and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, which may have different functional properties.
Reduction: Reduction reactions can be used to convert the ester into its corresponding alcohol and acid components.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents like halogens, alkyl halides, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Tetradecyl alcohol and behenic acid.
Substitution Products: Halogenated derivatives, alkylated compounds, and amides.
Scientific Research Applications
Chemistry: Tetradecyloctadecyl behenate is used as an emulsifier and stabilizer in cosmetic formulations, enhancing the texture and longevity of products. Biology: In biological research, it serves as a component in lipid studies and cell membrane models due to its long-chain structure. Medicine: The compound is utilized in pharmaceuticals as an excipient, improving the solubility and bioavailability of active ingredients. Industry: It is employed in food additives to improve the consistency and shelf-life of processed foods.
Molecular Targets and Pathways:
Emulsification: this compound acts as an emulsifier by reducing surface tension between oil and water phases, facilitating the formation of stable emulsions.
Lubrication: Its long-chain structure provides lubricating properties, making it useful in cosmetic and pharmaceutical formulations.
Stabilization: The compound stabilizes formulations by preventing the separation of components and maintaining product integrity over time.
Comparison with Similar Compounds
Cetyl Esters: Another long-chain ester used in cosmetics for skin-conditioning and emulsifying purposes.
Stearyl Stearate: Similar to tetradecyloctadecyl behenate, it is used as an emulsifier and stabilizer in various formulations.
Cetyl Palmitate: A fatty acid ester with similar applications in cosmetics and pharmaceuticals.
Uniqueness: this compound stands out due to its branched structure, which provides superior stability and lubricity compared to linear esters like cetyl palmitate and stearyl stearate.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
231627-84-2 |
|---|---|
Molecular Formula |
C54H108O2 |
Molecular Weight |
789.4 g/mol |
IUPAC Name |
2-tetradecyloctadecyl docosanoate |
InChI |
InChI=1S/C54H108O2/c1-4-7-10-13-16-19-22-25-27-28-29-30-31-33-36-39-42-45-48-51-54(55)56-52-53(49-46-43-40-37-34-24-21-18-15-12-9-6-3)50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h53H,4-52H2,1-3H3 |
InChI Key |
OKRKSGJHRCDXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


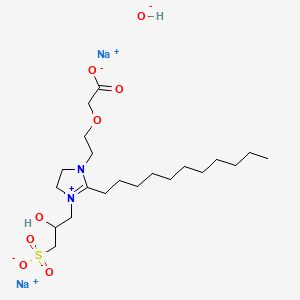
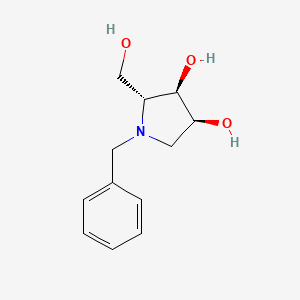
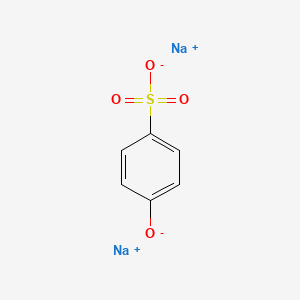

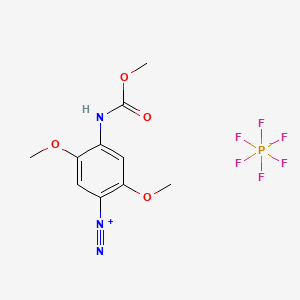
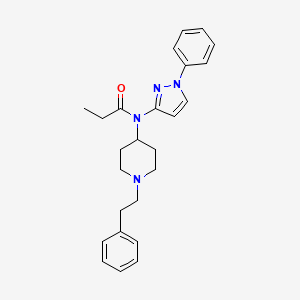
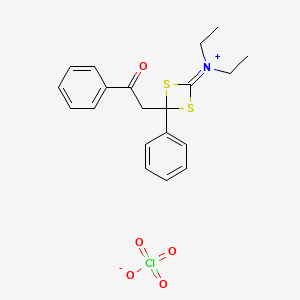
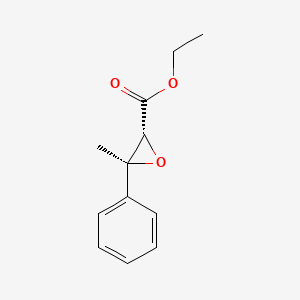
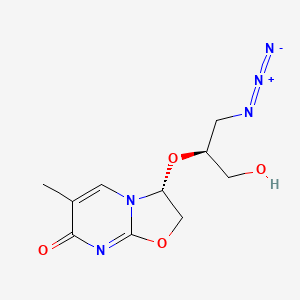
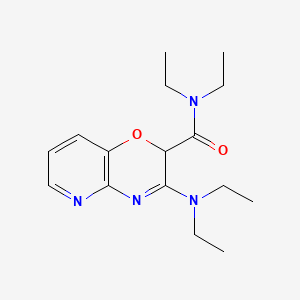
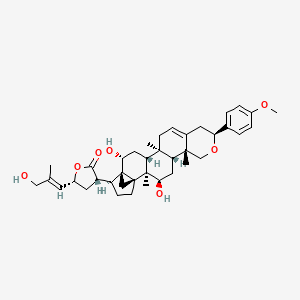
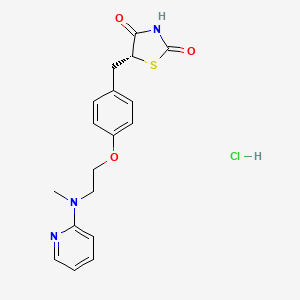
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
